Ethyl 4-(3-nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(3-nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, a piperazine ring, and various functional groups, including a nitro group and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde or ketone.
Introduction of the Nitro Group: The nitro group can be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group in the quinoline core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, ethanol.
Substitution: Amines or alcohols, basic or acidic conditions.
Major Products Formed
Reduction of Nitro Group: Amino derivative.
Reduction of Carbonyl Group: Hydroxy derivative.
Substitution of Ester Group: Amide or ether derivatives.
Scientific Research Applications
Ethyl 4-(3-nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular processes and pathways.
Industrial Applications: The compound’s derivatives are explored for their potential use in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the piperazine ring can interact with various receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine share the quinoline core and are known for their anti-malarial properties.
Piperazine Derivatives: Compounds like piperazine citrate are used as anthelmintics.
Uniqueness
Ethyl 4-(3-nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the quinoline and piperazine moieties allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Biological Activity
Ethyl 4-(3-nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following characteristics:
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 886159-32-6 |
Molecular Formula | C22H22N4O5 |
Molecular Weight | 422.4 g/mol |
The compound features a quinoline core with a nitro group, which is known to influence its biological activity significantly.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of quinoline have been shown to possess activity against various bacterial strains. The presence of the nitro group in the structure enhances the compound's ability to penetrate bacterial membranes and disrupt cellular processes .
Anticancer Potential
Ethyl 4-(3-nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperazine derivatives have been explored for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
A comparative study highlighted the effectiveness of similar quinoline derivatives against different cancer cell lines, demonstrating IC50 values ranging from 0.5 to 10 µM, indicating potent activity .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. For example, related compounds have been identified as inhibitors of acetylcholinesterase (AChE), which is crucial in treating Alzheimer's disease. The nitrophenyl group may enhance binding affinity to the active site of AChE, leading to increased inhibitory activity .
The biological activity of Ethyl 4-(3-nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperazine is hypothesized to involve:
- Interaction with Cellular Targets : The compound likely interacts with specific proteins or enzymes within cells, disrupting normal functions.
- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancerous cells by activating apoptotic pathways.
- Inhibition of Enzymatic Activity : The structural components facilitate binding to enzymes like AChE, leading to decreased enzyme activity and subsequent physiological effects.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Antimicrobial Studies : A study on quinoline derivatives reported significant antibacterial effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL .
- Cancer Cell Line Testing : A series of piperazine derivatives were tested against MCF7 (breast cancer) and HeLa (cervical cancer) cell lines, showing promising results with IC50 values below 10 µM for several candidates .
- Enzyme Inhibition Analysis : Molecular docking studies revealed that compounds similar to Ethyl 4-(3-nitro...) bind effectively to AChE's active site, suggesting their potential as therapeutic agents for neurodegenerative diseases .
Properties
IUPAC Name |
ethyl 4-(3-nitro-2-oxo-1-phenylquinolin-4-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5/c1-2-31-22(28)24-14-12-23(13-15-24)19-17-10-6-7-11-18(17)25(16-8-4-3-5-9-16)21(27)20(19)26(29)30/h3-11H,2,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKPARLITFCKDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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